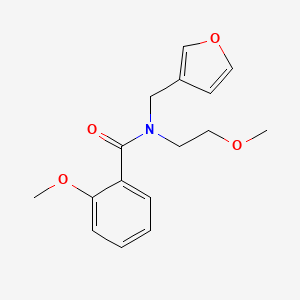

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide

Description

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 2-methoxy-substituted aromatic ring and dual N-alkyl substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain. While direct evidence for this compound’s synthesis or applications is absent in the provided literature, its structural features align with benzamide derivatives studied for catalytic, pharmaceutical, or agrochemical purposes. The 2-methoxy group on the benzamide core is a common motif in bioactive molecules, influencing electronic properties and binding interactions. The furan moiety and methoxyethyl side chain may confer unique steric or solubility profiles compared to simpler analogs .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-19-10-8-17(11-13-7-9-21-12-13)16(18)14-5-3-4-6-15(14)20-2/h3-7,9,12H,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQXWSNPWJAKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Attachment of the Benzamide Core: The benzamide core is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Introduction of Methoxy Groups: The methoxy groups are typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones or other oxidized furan derivatives.

Reduction: Amines derived from the benzamide core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxy groups may play a role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

A. Substituent Effects on Reactivity and Binding

- This feature is shared with 3d and EPZ011989 , suggesting a role in stabilizing charge-transfer complexes.

- Furan vs. Benzo[b]thiophene (3d) : The furan-3-ylmethyl group in the target compound introduces a smaller heterocyclic ring compared to the benzo[b]thiophene in 3d. This difference may reduce steric hindrance while altering π-π stacking or hydrogen-bonding capabilities .

- Methoxyethyl Side Chain : Present in both the target compound and 3d, this group likely improves solubility in polar solvents, a critical factor in pharmacokinetics or reaction media compatibility .

Biological Activity

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide is a synthetic organic compound belonging to the benzamide class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, antiproliferative effects, and antioxidant properties.

Chemical Structure and Properties

The compound features a benzamide core with a furan ring and methoxyethyl substituents, which may influence its biological interactions. The general structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.33 g/mol

- CAS Number : 90234-23-4

The mechanism of action for this compound is believed to involve interaction with various biological targets, including enzymes and receptors. The presence of the furan ring may enhance binding affinity due to its ability to participate in π-π stacking interactions with aromatic residues in proteins.

Antiproliferative Activity

Recent studies have assessed the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC values (the concentration required to inhibit 50% of cell growth) observed in different studies:

These results indicate that this compound exhibits significant antiproliferative activity, particularly against breast cancer cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it exhibits strong antioxidant activity, outperforming standard antioxidants like BHT (butylated hydroxytoluene). The antioxidant capacity was measured using various assays, including DPPH and ABTS methods.

Case Studies and Research Findings

- Study on Cancer Cell Lines :

- Antioxidant Evaluation :

- Mechanistic Insights :

Q & A

Q. How can the multi-step synthesis of N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

- Stepwise functionalization : Introduce the methoxyethyl and furan-3-ylmethyl groups sequentially to avoid steric hindrance during amide coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions during halogenation steps .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for furan ring incorporation .

- Purification : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, methanol/water) to isolate high-purity fractions .

Q. What analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) resolves overlapping signals from methoxyethyl and furan substituents. 2D experiments (COSY, HSQC) clarify connectivity .

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) determines bond angles and torsional strains, critical for understanding steric interactions between the furan and methoxy groups.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 348.18) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Systematic substitution : Replace the furan-3-ylmethyl group with thiophene or pyridine analogs to assess aromatic ring effects on target binding .

- Functional group modulation : Compare 2-methoxy vs. 2-ethoxy or 2-chloro substituents on the benzamide core to quantify electronic effects (Hammett σ values) .

- Biological assays : Pair SAR with in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with IC₅₀ or Ki values. Use dose-response curves to validate selectivity .

Example SAR Table (Hypothetical Data):

| Substituent (R₁) | Substituent (R₂) | IC₅₀ (µM) | Binding Affinity (nM) |

|---|---|---|---|

| Furan-3-ylmethyl | Methoxyethyl | 0.45 | 12.3 |

| Thiophen-2-ylmethyl | Methoxyethyl | 1.2 | 45.6 |

| Furan-3-ylmethyl | Ethoxyethyl | 0.78 | 18.9 |

Q. How can contradictory biological activity data be resolved when testing this compound across different assays?

Methodological Answer:

- Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding kinetics, thermal shift assays for target stabilization) .

- Metabolite screening : Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups) that may interfere with results .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization hurdles : Flexibility of the methoxyethyl chain and furan ring disorder reduce crystal quality.

- Solutions :

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., G-protein-coupled receptors). Validate with MD simulations (AMBER or GROMACS) to assess stability .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔG binding, focusing on contributions from furan π-π stacking and methoxy H-bonding .

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., using Phase) to identify critical features like hydrogen bond acceptors near the methoxy groups .

Contradictory Data Analysis

Q. How should researchers interpret discrepancies in solubility data reported across studies?

Methodological Answer:

- Solvent polarity : Solubility in DMSO (high) vs. aqueous buffers (low) reflects the compound’s logP (~2.8). Use the shake-flask method with UV-Vis quantification for consistency .

- pH effects : Protonation of the benzamide NH at acidic pH increases aqueous solubility. Measure solubility at physiologically relevant pH (7.4) .

Experimental Design Considerations

Q. What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.